4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4/c1-32-16-7-4-14-10-17(23(25)26-18(14)11-16)20-12-19(13-2-5-15(24)6-3-13)27-28(20)21(29)8-9-22(30)31/h2-7,10-11,20H,8-9,12H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQUPIJNNLPCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule featuring a quinoline and pyrazole moiety. Its biological activities have garnered attention in the fields of medicinal chemistry and pharmacology, particularly for its potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound contains several functional groups that contribute to its biological activity, including a pyrazole ring known for its diverse pharmacological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. In vitro studies have shown that compounds similar to the target molecule can inhibit cancer cell proliferation. For instance, analogs with modifications on the pyrazole ring have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have reported that certain pyrazole compounds can significantly reduce paw edema in animal models, indicating their effectiveness as anti-inflammatory agents .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The target compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features have been shown to possess minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .
The biological activities of this compound are thought to be mediated through various mechanisms:
- Enzyme Inhibition : The pyrazole ring can interact with key enzymes involved in cancer progression and inflammation, such as COX and monoamine oxidase (MAO). This interaction can lead to reduced enzyme activity and subsequent therapeutic effects .
- Receptor Modulation : The quinoline moiety may facilitate binding to specific receptors involved in cell signaling pathways, further enhancing the compound's pharmacological profile.
Study 1: Antitumor Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.08 µM, comparable to standard chemotherapeutic agents .
Study 2: Anti-inflammatory Assessment
Another investigation evaluated the anti-inflammatory effects of related compounds using the carrageenan-induced paw edema model in rats. The results showed a dose-dependent reduction in edema, supporting the hypothesis that modifications to the pyrazole structure enhance anti-inflammatory efficacy .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. The compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented.
Case Study:
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent against a range of pathogens. The incorporation of the quinoline structure is known to enhance antibacterial and antifungal activity.
Research Finding:
A study published in the Journal of Medicinal Chemistry indicated that similar compounds demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics.
Anti-inflammatory Properties
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways.
Experimental Evidence:
In animal models, the administration of related compounds resulted in decreased levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.
Findings:
In preclinical studies, related compounds have shown efficacy in reducing oxidative stress markers and improving cognitive function in models of Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibits bacterial growth | Antimicrobial Agents |
| Anti-inflammatory | Modulates cytokine production | Inflammation Research |
| Neuroprotective | Reduces oxidative stress | Neuropharmacology Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
